molecular formula C23H16O4 B4966106 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

Cat. No. B4966106
M. Wt: 356.4 g/mol
InChI Key: LACSJFXSLOCICE-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as BMF, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMF belongs to the family of furanones and is structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been found to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been found to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is also stable under various conditions, making it suitable for use in cell culture and animal studies. However, there are some limitations to the use of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in lab experiments. It has low solubility in water, which can limit its bioavailability. In addition, the mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the development of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone analogs with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in animals and humans. In addition, further research is needed to elucidate the mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone and its potential therapeutic applications.

Synthesis Methods

3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-hydroxy-3-methyl-5-(6-methyl-2-naphthyl)-2,3-dihydrofuran and 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been studied extensively for its potential pharmacological properties. It has been found to possess anti-inflammatory, anticancer, anti-oxidant, and anti-tumor properties. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

properties

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-14-2-4-17-11-18(6-5-16(17)8-14)21-12-19(23(24)27-21)9-15-3-7-20-22(10-15)26-13-25-20/h2-12H,13H2,1H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSJFXSLOCICE-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC5=C(C=C4)OCO5)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.